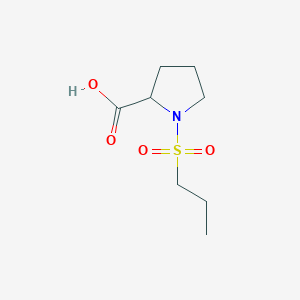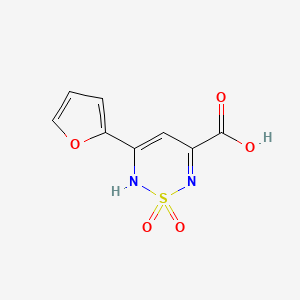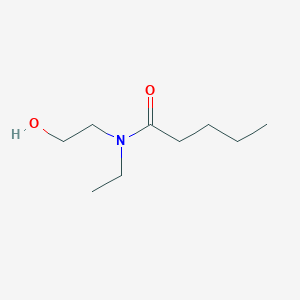![molecular formula C12H10NNaO3S B3373690 Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate CAS No. 1011426-50-8](/img/structure/B3373690.png)
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Descripción general
Descripción
Thiazoles are a type of organic compound that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in many biologically active compounds and have diverse biological activities . Acetates, like sodium acetate, are salts formed by the combination of acetic acid with an alkaline, earthy, or metallic base .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate” would depend on its specific structure. For example, sodium acetate is a white crystalline powder that is highly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Complex Formation
- Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate has been utilized in the synthesis of various complex compounds. For example, Singh and Baruah (2008) demonstrated its use in preparing nickel, copper, and zinc complexes, highlighting its versatility in forming mononuclear hexacoordinated and pentacoordinated coordination polymers (Singh & Baruah, 2008).
Catalytic Applications
- The compound's role as a catalyst in multicomponent reactions has been documented by Elinson, Nasybullin, and Nikishin (2013), who used sodium acetate to catalyze the formation of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles, beneficial for cardiovascular disease therapy and biomedical applications (Elinson, Nasybullin, & Nikishin, 2013).
Role in Heterocyclic Chemistry
- Attanasi et al. (2001) explored the compound's regioselective role in forming complex pyrrole-pyrazole systems, demonstrating its significance in heterocyclic chemistry (Attanasi, Filippone, Perrulli, & Santeusanio, 2001).
Biological Activity Studies
- Gein et al. (2019) investigated the synthesis and biological activities of related compounds, indicating potential applications in the field of pharmacology, particularly for analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).
Crystal Structure Analysis
- Kula, Mazur, and Rzączyńska (2007) conducted studies on the crystal structure, spectroscopic, and thermal properties of a related sodium salt, contributing to the understanding of its physical and chemical characteristics (Kula, Mazur, & Rzączyńska, 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
sodium;2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Na/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJMFONJPJRKJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B3373612.png)




![3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373644.png)
![1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373661.png)


![1-(2-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373670.png)

![potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B3373686.png)

